molecular formula C8H6O3S2 B3300614 Benzo[b]thiophene-3-sulfonic acid CAS No. 90321-78-1

Benzo[b]thiophene-3-sulfonic acid

Cat. No.: B3300614
CAS No.: 90321-78-1
M. Wt: 214.3 g/mol
InChI Key: WPDGZGLZEMZUIG-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-sulfonic acid is an aromatic heterocyclic compound that contains both sulfur and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophene-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of benzo[b]thiophene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group at the 3-position of the benzo[b]thiophene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products

The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .

Mechanism of Action

The mechanism by which benzo[b]thiophene-3-sulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene-3-sulfonic acid is unique due to the specific positioning of the sulfonic acid group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-benzothiophene-3-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDGZGLZEMZUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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